2-Nitro-4-(3-trifluoromethylphenyl)phenol
Overview
Description
2-Nitro-4-(3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol typically involves the nitration of 4-(3-trifluoromethylphenyl)phenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2-Amino-4-(3-trifluoromethylphenyl)phenol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-Nitro-4-(3-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(3-trifluoromethylphenyl)phenol is not well-documented. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: This compound is similar but lacks the biphenyl structure.
4-(3-trifluoromethylphenyl)phenol: This compound lacks the nitro group.
Uniqueness
2-Nitro-4-(3-trifluoromethylphenyl)phenol is unique due to the combination of the nitro and trifluoromethyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-nitro-4-[3-(trifluoromethyl)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFBHBZPAEWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686304 | |
Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-77-7 | |
Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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